molecular formula C16H13N3O6 B2391670 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 728036-80-4

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B2391670
M. Wt: 343.295
InChI Key: AOGYKQLOPQCXLO-UHFFFAOYSA-N
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Description

The compound “2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a chromene carboxylate group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Efficient Catalysis and Synthesis

N-heterocyclic Carbene (NHC) Catalysis : Imidazol-2-ylidenes, a family of NHCs, demonstrate efficiency in transesterification and acylation reactions, involving esters and alcohols. They mediate reactions at low catalyst loadings and room temperature, simplifying the protocol by generating the catalysts in situ, which could be relevant to the synthesis methods involving your compound (Grasa et al., 2003).

Biological Activity and Drug Synthesis

β-Glucuronidase Inhibition : A study on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives showed potent β-glucuronidase inhibitory activity, indicating the potential of such derivatives in therapeutic applications. The study also includes in silico docking studies supporting the biological activities observed (Salar et al., 2017).

Novel Compound Synthesis

One-pot Synthesis of 2H-Chromene Based Derivatives : Research detailing the environmentally friendly synthesis of 2H-chromene-based derivatives presents a potential application area for related compounds. The method employs microwave irradiation and has been evaluated for antibacterial potency, suggesting applications in developing new antimicrobial agents (Mishra et al., 2021).

Antimicrobial Activity

Synthesis and Evaluation of Coumarin Derivatives : A study synthesizing novel coumarin derivatives containing the 2H-chromene moiety explored their antioxidant and antimicrobial activities. The results showed significant activity, highlighting the utility of such compounds in the development of new therapeutic agents (Battula et al., 2017).

Chemical Reactions and Synthesis Methods

Cycloaddition and Organocatalysis : Studies on the use of imidazolium-2-carboxylates for CO2-carboxylation of tertiary aziridines into 3-substituted-2-oxazolidones showcase the application of related compounds in green chemistry and catalysis, indicating the versatility of imidazolium derivatives in synthetic organic chemistry (Ueno et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in pharmaceuticals or other industries.

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c1-10-17-9-14(19(22)23)18(10)6-7-24-15(20)12-8-11-4-2-3-5-13(11)25-16(12)21/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGYKQLOPQCXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

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